
Octocrylene-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octocrylene-d10 is a deuterium-labeled derivative of Octocrylene, an organic ultraviolet filter primarily used in sunscreens and other cosmetic products. This compound is designed to absorb UVB radiation and short UVA wavelengths, providing protection against the harmful effects of ultraviolet radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octocrylene-d10 is synthesized through the esterification process, which involves combining 2-ethylhexanol with methacrylic acid. The reaction results in the formation of Octocrylene, which is then labeled with deuterium to produce this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves reflux dewatering in a solvent with dewatering agents to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Octocrylene-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Scientific Research Applications
Octocrylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to skin protection and the effects of UV radiation on biological tissues.
Medicine: Investigated for its potential use in phototherapy and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to enhance UV protection
Mechanism of Action
Octocrylene-d10 acts as an effective UV filter by absorbing UVB radiation and short UVA wavelengths. The compound converts the absorbed UV radiation into heat, which is then dissipated from the skin. This mechanism helps prevent skin damage caused by prolonged sun exposure .
Comparison with Similar Compounds
- Avobenzone
- Oxybenzone
- Octinoxate
- Homosalate
- Octisalate
Comparison: Octocrylene-d10 stands out due to its exceptional photostability and ability to stabilize other UV filters like avobenzone. This enhances the overall effectiveness and longevity of sunscreen formulations. Unlike some similar compounds, this compound is less likely to cause skin irritation or allergic reactions, making it a preferred choice in many cosmetic products .
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3/i6D,7D,8D,9D,10D,11D,13D,14D,15D,16D |
InChI Key |
FMJSMJQBSVNSBF-UNUHCXEZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C#N)C(=O)OCC(CC)CCCC)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


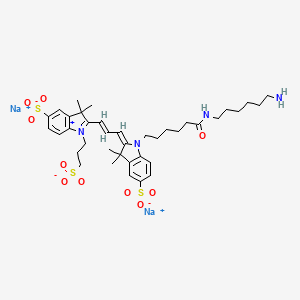
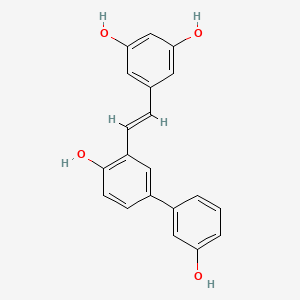
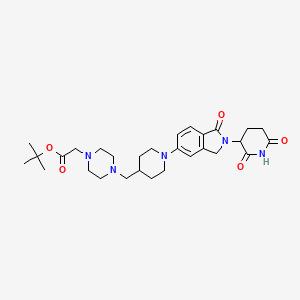
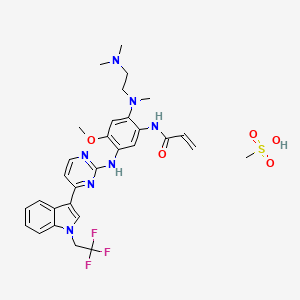
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
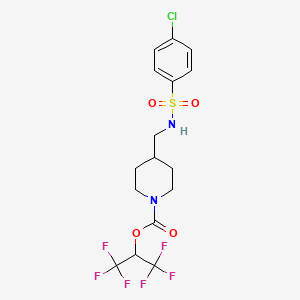
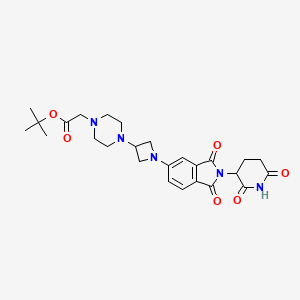
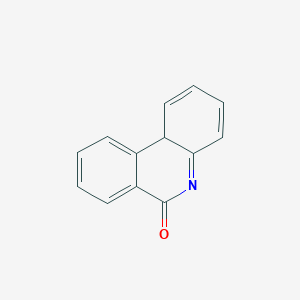
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
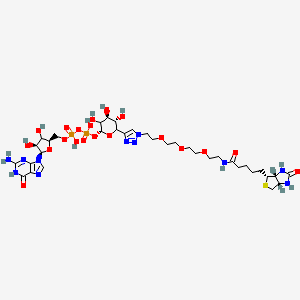
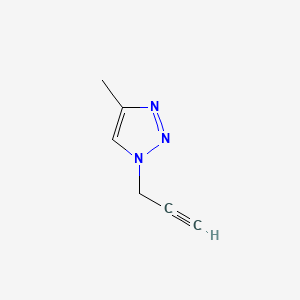
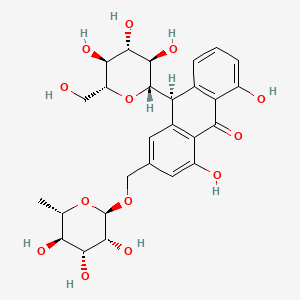
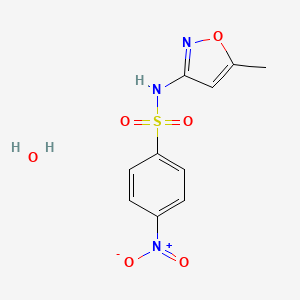
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)
